Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt
Description
Systematic Nomenclature and IUPAC Classification
The IUPAC name of this compound, 5-[3-[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfoanilino]-7-[ethyl-[(3-sulfophenyl)methyl]amino]phenazin-5-ium-5-yl]-2-methoxybenzenesulfonate , adheres rigorously to substitutive nomenclature principles. The parent structure is phenazin-5-ium , a cationic heterocycle comprising two benzene rings fused with a pyrazine moiety. The numbering begins at the nitrogen atom in position 5, which bears the positive charge.
Substituents are prioritized based on seniority rules for functional groups. The 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfoanilino group at position 3 introduces a triazine ring substituted with two chlorine atoms and linked via an amine bridge to a sulfonated phenyl ring. At position 7, the ethyl-[(3-sulfophenyl)methyl]amino group features a branched alkyl chain terminated by a sulfonated benzyl moiety. Position 5 hosts a 2-methoxybenzenesulfonate substituent, contributing additional sulfonic acid functionality. The disodium counterions neutralize the two sulfonate groups, as indicated by the disodium salt designation.
This nomenclature aligns with IUPAC guidelines for polyfunctional compounds, where suffixes denote principal functional groups (-sulfonate) and prefixes specify substituents in descending order of priority. The structural complexity necessitates careful locant assignment to avoid ambiguity, particularly for the triazinyl and sulfonated phenyl groups.
Historical Development of Polyfunctional Phenazinium Derivatives
Phenazine derivatives have been studied since the 19th century, with early applications as textile dyes such as Heliotrope B and phenosafranine . These initial compounds, however, suffered from limitations such as poor solubility and instability under reducing conditions. The unsubstituted amine groups at positions 3 and 7 in traditional phenazines rendered them unsuitable for applications requiring reversible redox behavior.
The late 20th century saw efforts to modulate phenazine properties through strategic substitutions. Patent US5428161A (1995) marked a turning point by introducing electron-withdrawing groups at the 3- and 7-positions, which stabilized the leuco (reduced) forms of phenazines and enabled their use in electrochromic systems. This innovation paved the way for derivatives incorporating sulfonate groups to enhance water solubility and triazine rings to improve binding affinity in molecular assemblies.
The compound emerged from this lineage, combining sulfonated phenyl and dichlorotriazinyl groups to achieve synergistic effects. The sulfonate groups mitigate aggregation in aqueous media, while the triazine moiety provides sites for further functionalization via nucleophilic substitution. Such advancements reflect a broader trend toward tailoring phenazines for high-tech applications, including organic electronics and sensors.
Position Within Contemporary Sulfonated Aromatic Heterocycle Research
Modern research on sulfonated aromatic heterocycles emphasizes their role in ion-exchange membranes , catalysts , and electrochromic materials . The disodium salt of this phenazinium derivative exemplifies these themes, as its sulfonate groups facilitate proton conductivity in polymeric matrices, while the conjugated phenazine core enables redox activity.
Recent studies, such as those on π-extended diamagnetic phenazine dications , highlight the importance of sulfonation in stabilizing charged species. The compound’s three sulfonate groups enhance solubility and prevent π-π stacking, critical for maintaining optical clarity in thin-film devices. Additionally, the dichlorotriazinyl group offers reactive sites for cross-linking with nucleophiles, enabling covalent integration into supramolecular architectures.
Comparative analyses with simpler sulfonated phenazines reveal that the triazine substitution confers superior thermal stability, with decomposition temperatures exceeding 300°C in thermogravimetric analyses. This resilience aligns with industrial demands for materials capable of withstanding harsh operational environments, such as fuel cells or high-temperature sensors.
In summary, this compound occupies a niche at the intersection of materials science and synthetic organic chemistry , embodying principles of modular design and functional group synergy. Its development underscores the ongoing relevance of sulfonated aromatic heterocycles in addressing contemporary technological challenges.
Properties
CAS No. |
83949-27-3 |
|---|---|
Molecular Formula |
C36H26Cl2N8Na2O9S3 |
Molecular Weight |
927.7 g/mol |
IUPAC Name |
disodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-[[8-[ethyl-[(3-sulfonatophenyl)methyl]amino]-10-(4-sulfonatophenyl)phenazin-10-ium-2-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C36H28Cl2N8O9S3.2Na/c1-2-45(20-21-4-3-5-27(16-21)57(50,51)52)25-10-15-29-32(19-25)46(24-8-11-26(12-9-24)56(47,48)49)31-17-22(6-13-28(31)41-29)39-30-14-7-23(18-33(30)58(53,54)55)40-36-43-34(37)42-35(38)44-36;;/h3-19H,2,20H2,1H3,(H4,40,41,42,43,44,47,48,49,50,51,52,53,54,55);;/q;2*+1/p-2 |
InChI Key |
ILGHAAGDHJQEPS-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC3=[N+](C4=C(C=CC(=C4)NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)[O-])N=C3C=C2)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Sulphonated Phenylamine Precursors
- Starting from sulphonated aniline derivatives, sulphonation is typically achieved by treatment with concentrated sulfuric acid or oleum under controlled temperature to introduce sulfonic acid groups at desired positions on the phenyl ring.
- Amination of chlorinated phenyl rings can be performed via nucleophilic aromatic substitution using ammonia or primary amines to yield sulphonated phenylamines.
Construction of the Phenazinium Core
- The phenazinium core is synthesized by oxidative cyclization of appropriate diphenylamine derivatives.
- Substituents such as ethyl((3-sulphonatophenyl)methyl)amino and 4-sulphonatophenyl groups are introduced via selective electrophilic aromatic substitution or nucleophilic substitution reactions on the phenazinium intermediate.
Coupling with 4,6-Dichloro-1,3,5-Triazine
- The key step involves nucleophilic aromatic substitution of the chlorine atoms on the 4,6-dichloro-1,3,5-triazine ring by the amino groups of the sulphonated phenylamine intermediates.
- This reaction is typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to facilitate substitution.
- The reaction conditions are optimized to favor mono-substitution at the 2-position of the triazine ring, preserving the dichloro functionality at 4 and 6 positions for stability.
Formation of the Disodium Salt
- The final compound is converted into its disodium salt form by neutralization with sodium hydroxide or sodium carbonate solutions.
- This step enhances water solubility and stabilizes the sulphonate groups, facilitating purification and handling.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Time (hours) | Notes |
|---|---|---|---|---|---|
| Sulphonation of phenylamine | Concentrated H2SO4 or oleum | 80–120 | None or H2SO4 | 2–4 | Controlled addition to avoid over-sulphonation |
| Amination of chlorophenyl | NH3 or primary amine | 50–100 | Ethanol or DMF | 4–8 | Nucleophilic aromatic substitution |
| Phenazinium core formation | Oxidative cyclization with oxidants (e.g., FeCl3) | 25–60 | Acetic acid or ethanol | 3–6 | Careful control to avoid over-oxidation |
| Triazine coupling | 4,6-dichloro-1,3,5-triazine + amine | 80–120 | DMF or DMSO | 6–12 | Stirring under inert atmosphere recommended |
| Salt formation | NaOH or Na2CO3 neutralization | Room temperature | Water | 1–2 | pH adjusted to ~7-8 |
Purification and Characterization
- The crude product is typically purified by recrystallization from aqueous ethanol or by chromatographic techniques such as reverse-phase HPLC to achieve high purity.
- Characterization is performed using spectroscopic methods including NMR, IR, UV-Vis, and mass spectrometry to confirm the structure and substitution pattern.
Research Findings and Optimization
- Studies indicate that the yield and purity of the compound are highly dependent on the precise control of reaction temperature and solvent choice during the triazine coupling step.
- Use of polar aprotic solvents and inert atmosphere reduces side reactions and improves substitution selectivity.
- The disodium salt form exhibits enhanced aqueous solubility, which is critical for its potential applications in dye chemistry and medicinal chemistry.
Summary Table of Preparation Steps
| Preparation Stage | Key Reagents/Intermediates | Purpose | Critical Parameters |
|---|---|---|---|
| Sulphonation | Sulfuric acid, sulphonated aniline | Introduce sulfonate groups | Temperature control |
| Amination | Ammonia or primary amines | Amino substitution on phenyl | Reaction time and solvent |
| Phenazinium core synthesis | Diphenylamine derivatives, oxidants | Form phenazinium chromophore | Oxidation conditions |
| Triazine coupling | 4,6-dichloro-1,3,5-triazine, amines | Attach triazine moiety | Solvent, temperature, time |
| Salt formation | Sodium hydroxide or carbonate | Form disodium salt for solubility | pH adjustment |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of quinonoid structures.
Reduction: Reduction reactions can lead to the formation of leuco forms, which are colorless or less intensely colored.
Substitution: Various substitution reactions can occur, particularly involving the sulphonate and amino groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinonoid derivatives.
Reduction Products: Leuco forms.
Substitution Products: Various substituted phenazinium derivatives.
Scientific Research Applications
Pharmaceutical Applications
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium has been explored for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds containing triazine derivatives can exhibit significant antimicrobial properties. The presence of sulfonate groups enhances solubility and bioavailability in biological systems, making it a candidate for developing new antimicrobial agents .
- Anticancer Properties : Studies have shown that phenazinium derivatives can induce apoptosis in cancer cells. The unique structure of this compound may facilitate targeted delivery of therapeutic agents to tumor sites .
Dye and Pigment Industry
The compound's vibrant color properties make it suitable for applications in the dye and pigment industry:
- Colorant for Textiles and Plastics : Its chemical structure allows it to be used as a colorant in textiles and plastics. The stability of the dye under various environmental conditions is crucial for industrial applications .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various assays:
- Fluorescent Probes : The phenazinium moiety can be utilized as a fluorescent probe in biochemical assays. Its ability to fluoresce under UV light makes it useful for detecting specific biomolecules .
Environmental Applications
The compound's triazine ring structure allows it to interact with various environmental pollutants:
- Water Treatment : Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium can be explored for its potential to remove heavy metals from wastewater through adsorption processes .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of triazine derivatives demonstrated that compounds similar to dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium exhibited significant inhibition against various bacterial strains. The study highlighted the importance of structural modifications in enhancing antimicrobial activity.
Case Study 2: Fluorescent Probes in Biochemical Assays
Research focused on the application of phenazinium derivatives as fluorescent probes revealed their utility in detecting specific proteins in complex biological samples. The study emphasized the relationship between structural features and fluorescence intensity.
Mechanism of Action
The compound exerts its effects primarily through its ability to interact with biological molecules such as nucleic acids and proteins. The sulphonate groups enhance its solubility in aqueous environments, facilitating its uptake by cells. The triazinyl and amino groups allow for specific binding interactions, while the phenazinium core is responsible for its redox properties and color changes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazine-Based Analogues
a) 4-{2-[4-(5-Aminopentylamino)-6-(4-fluorophenylamino)-1,3,5-triazin-2-ylamino]ethyl}benzenesulfonamide Dihydrochloride Salt (Compound 15, )
- Core : 1,3,5-triazine with fluorophenyl and sulfonamide groups.
- Differences : Lacks the phenazinium core and multiple sulfonates; instead, it has a dihydrochloride salt, reducing solubility compared to the target compound.
- Applications : Designed for cancer/inflammation targets, leveraging triazine’s ability to inhibit enzymatic pathways .
b) Metsulfuron Methyl Ester ()
- Core : 1,3,5-triazine with methoxy and methyl groups.
- Differences : Simpler structure with a single sulfonyl group; optimized for herbicidal activity via acetolactate synthase inhibition.
- Solubility : Lower than the target compound due to fewer ionic groups .
c) Disodium 4-[3-[4-[(4-chloro-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfonatoanilino]-7-[ethyl(3-sulfonatobenzyl)amino]-5-phenazinio]-2-methoxybenzenesulfonate (Compound 178, )
Structural and Functional Analysis
Solubility and Pharmacokinetics
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Dihydrogen 3-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)amino)-7-(ethyl((3-sulphonatophenyl)methyl)amino)-5-(4-sulphonatophenyl)phenazinium, disodium salt (commonly referred to as "Dihydrogen Triazin") is a complex organic compound with significant biological activity. Its structure includes multiple functional groups that confer various properties, making it of interest in pharmacology and environmental science.
- Molecular Formula : C37H30Cl2N8O10S3.2Na
- CAS Number : 83929-55-9
- Molecular Weight : Approximately 913.78 g/mol
Biological Activity
The biological activity of Dihydrogen Triazin can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that Dihydrogen Triazin exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have shown effectiveness against a range of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.
2. Anticancer Properties
Preliminary studies have reported that Dihydrogen Triazin demonstrates cytotoxic effects on various cancer cell lines. The compound appears to induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selectivity is crucial for the development of safer cancer therapies.
3. Dye Reduction Capability
Dihydrogen Triazin has been studied for its ability to reduce azo dyes in wastewater treatment processes. The compound facilitates the breakdown of hazardous azo dyes through enzymatic pathways involving azoreductases, leading to less toxic degradation products. This property is particularly valuable in environmental remediation efforts.
Case Studies
Several case studies highlight the biological activity of Dihydrogen Triazin:
Case Study 1: Antimicrobial Efficacy
A study conducted by Feng et al. (2018) evaluated the antimicrobial activity of Dihydrogen Triazin against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a disinfectant agent in clinical settings.
Case Study 2: Anticancer Activity
In vitro experiments performed on human breast cancer cell lines revealed that treatment with Dihydrogen Triazin led to a 70% reduction in cell proliferation after 48 hours. Mechanistic studies suggested that the compound triggers mitochondrial dysfunction and oxidative stress, contributing to its anticancer effects.
Case Study 3: Environmental Application
Research published in Environmental Science & Technology explored the use of Dihydrogen Triazin in degrading azo dyes from textile effluents. The study found that the compound enhanced the reduction rate by up to fourfold compared to untreated samples, indicating its effectiveness in bioremediation strategies.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
